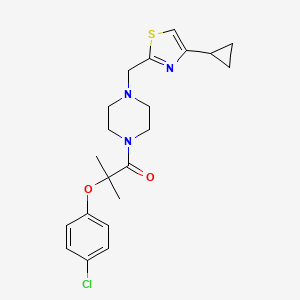![molecular formula C13H13Cl2N3O2S B2729179 2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034406-08-9](/img/structure/B2729179.png)
2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide, also known as 2,5-dichloro-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}benzene-1-sulfonamide:
Medicinal Chemistry
This compound serves as a crucial building block in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its unique structure allows for the creation of derivatives that can be tested for various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties .
Enzyme Inhibition Studies
The compound is used in enzyme inhibition studies to explore its potential as an inhibitor of specific enzymes. This application is significant in drug discovery, where identifying enzyme inhibitors can lead to the development of new treatments for diseases such as cancer and infectious diseases .
Agricultural Chemistry
In agricultural chemistry, this compound is investigated for its potential use as a pesticide or herbicide. Its ability to interfere with specific biological pathways in pests or weeds makes it a candidate for developing new agrochemicals that can protect crops from damage .
Structural Biology
Researchers use this compound in structural biology to study its interactions with various biological macromolecules. By understanding how it binds to proteins or nucleic acids, scientists can gain insights into its mechanism of action and potential therapeutic applications .
Chemical Biology
In chemical biology, the compound is employed to probe biological systems and understand cellular processes. Its unique chemical properties make it a valuable tool for studying signal transduction pathways, protein-protein interactions, and other cellular mechanisms .
Pharmacokinetics and Drug Metabolism
The compound is also used in pharmacokinetics and drug metabolism studies to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for determining the compound’s suitability as a drug candidate and optimizing its pharmacological profile .
Material Science
Beyond biological applications, this compound finds use in material science for the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their thermal stability, mechanical strength, or other desirable characteristics .
Synthetic Organic Chemistry
Finally, the compound is a valuable intermediate in synthetic organic chemistry. Its versatile structure allows for the introduction of various functional groups, facilitating the synthesis of complex molecules for research and industrial applications .
These diverse applications highlight the compound’s significance in multiple scientific fields, making it a versatile and valuable tool for researchers.
特性
IUPAC Name |
2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2S/c14-9-1-2-12(15)13(7-9)21(19,20)17-10-4-6-18-11(8-10)3-5-16-18/h1-3,5,7,10,17H,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTPIKKQAVAFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

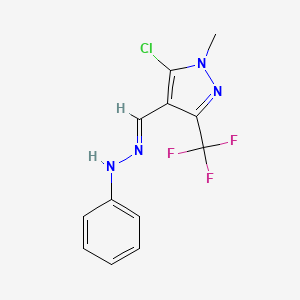
![[(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2729097.png)
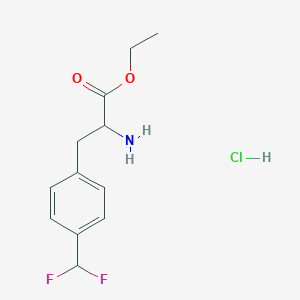
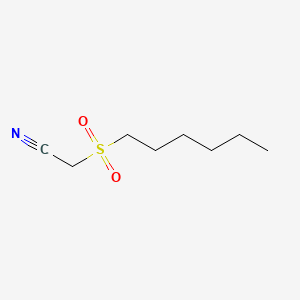
![7-methyl-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2729101.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2729102.png)
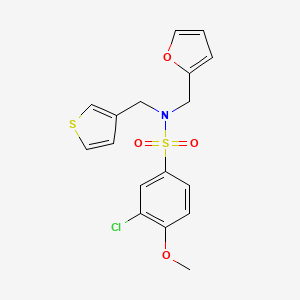
![3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2729105.png)
![2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL](/img/structure/B2729107.png)

![2-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729110.png)


